molecular formula C7H13NO2S B1223727 (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 212755-85-6

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1223727
CAS No.: 212755-85-6
M. Wt: 175.25 g/mol
InChI Key: MQQSPQRNCBFBSG-AKGZTFGVSA-N
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Description

(4S)-2,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid (TMTCA) is a cyclic amino acid with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is scientifically recognized as a stable adduct formed in vivo from the condensation reaction between D-(-)-penicillamine and acetaldehyde, the primary biological metabolite of ethanol . Its primary research value lies in the study of ethanol metabolism and the specific detection of acetaldehyde. A highly sensitive and selective liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the reliable identification and quantification of TMTCA in biological matrices such as plasma, liver, and brain tissues, providing a critical tool for investigating the role of acetaldehyde in mediating ethanol-induced effects . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-4-8-5(6(9)10)7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQSPQRNCBFBSG-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(C(S1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@H](C(S1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369356
Record name CHEBI:141059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212755-85-6
Record name CHEBI:141059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of (S)-2-amino-2-methyl-1-propanol with carbon disulfide and subsequent cyclization with formaldehyde. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, and are typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Research has indicated that thiazolidine derivatives, including (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid, exhibit antidiabetic activities. These compounds may enhance insulin sensitivity and regulate glucose metabolism. A study highlighted its role in the development of thiazolidinediones, a class of drugs used to treat type 2 diabetes by improving insulin action and reducing blood sugar levels .

Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress associated with various diseases. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals and reduce oxidative damage in biological systems .

Biochemistry

Protein Binding Studies
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid has been utilized in studies investigating protein-ligand interactions. Its structural characteristics allow it to bind effectively to specific proteins, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors.

Hapten Binding Research
The compound has been involved in research focusing on hapten binding sites relevant to immunological responses. Understanding how such compounds interact with antibodies can lead to advancements in vaccine development and allergy treatments .

Organic Synthesis

Building Block for Synthesis
Due to its unique thiazolidine structure, (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it suitable for creating diverse derivatives.

Case Studies

Study Title Focus Area Findings
Antidiabetic Effects of ThiazolidinesMedicinal ChemistryDemonstrated significant improvement in insulin sensitivity .
Antioxidant Properties of ThiazolidinesBiochemistryEffective free radical scavenging activity observed .
Protein-Ligand Interaction StudiesBiochemical ResearchIdentified binding affinities with target proteins.

Mechanism of Action

The mechanism of action of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Physicochemical Properties

The following table summarizes key differences between (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid and structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) pKa (Carboxylic Acid) Key Structural Features
(4S)-2,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid 2,5,5-Trimethyl 189.3* ~2.5–3.0 (Table 16, ) S-configuration at C4; methyl groups enhance hydrophobicity
(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid 3,5,5-Trimethyl 175.2 N/A R-configuration at C4; altered stereochemistry
Boc-(S)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid Boc-protected; 5,5-dimethyl ~285.3 (estimated) N/A Boc group increases steric bulk and lipophilicity
(4S)-2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid Aromatic substituent 285.3 N/A Aromatic ring introduces π-π interactions; higher molecular weight
2-[1-(Dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Boronic acid; phenylacetamido ~350.0 (estimated) N/A Boronic acid moiety enhances β-lactamase inhibition

*Calculated based on formula C₇H₁₃NO₂S.

Key Observations:
  • Substituent Effects : Methyl groups (e.g., 2,5,5-trimethyl) increase hydrophobicity compared to aromatic or polar substituents .
  • Stereochemistry : The (4S) configuration in the target compound contrasts with the (4R) isomer in , which may alter enzyme binding or metabolic stability .
  • Hydrogen Bonding : Carboxylic acid groups in thiazolidines participate in O–H···N hydrogen bonds, as seen in crystal structures (e.g., Table 17–20, ).
Enzyme Inhibition
  • (4S)-2,5,5-Trimethyl derivative: Limited direct data, but related 5,5-dimethyl analogs show β-lactamase inhibition.
  • ZZ7 ((2R,4S)-5,5-dimethyl derivative) : Binds penicillin-binding proteins (PBPs) with -7.9 kcal/mol affinity, comparable to ampicillin (-7.8 kcal/mol) .
Antibiotic Precursors
  • Thiazolidines like ZZ7 mimic β-lactam antibiotics, while methicillin derivatives () incorporate dimethoxyphenyl groups to resist β-lactamase degradation .

Spectroscopic and Crystallographic Data

  • NMR : Coupling constants (e.g., ³JHH) and ¹³C chemical shifts vary with substituents. For example, 2-phenyl derivatives show downfield shifts due to aromatic ring anisotropy (Table 13.1, ).
  • Crystal Structures :
    • The target compound’s 2,5,5-trimethyl groups likely induce a "wrapped" thiazolidine ring conformation, similar to the (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl) analog, which forms helical chains via O–H···N bonds .
    • Hydrogen-bonding patterns (e.g., O–H···N) are conserved across derivatives but disrupted by bulky substituents like Boc groups .

Biological Activity

(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 212755-85-6) is a sulfur-containing organic compound characterized by its thiazolidine ring structure. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a chiral thiazolidine ring, which includes a carboxylic acid functional group and three methyl groups. The stereochemistry indicated by the (4S) designation suggests that its spatial arrangement can significantly influence its reactivity and biological activity. The molecular formula is C7H13NO2SC_7H_{13}NO_2S with a molecular weight of 175.25 g/mol .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with similar thiazolidine structures may exhibit antioxidant and anti-inflammatory activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases and inflammatory conditions.

Antiviral Activity

A study on thiazolidine derivatives revealed that certain compounds demonstrated moderate to excellent antiviral activity against the tobacco mosaic virus (TMV). For instance, derivatives of cysteine were synthesized and tested for their antiviral effects, showing promising results at concentrations around 500 μg/mL . Although specific data on (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid's antiviral efficacy is limited, its structural similarities suggest potential in this area.

Interaction with Biological Macromolecules

The interactions of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with biological macromolecules such as proteins and nucleic acids have been investigated using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These studies help elucidate binding affinities and mechanisms of action. Computational docking studies have also been employed to predict how this compound fits into active sites of target proteins, providing insights into its potential therapeutic effects.

The mechanism of action for (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid likely involves its interaction with various enzymes or receptors in biological systems. The presence of sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, potentially influencing their activity and function.

Synthetic Routes

Several synthetic routes have been developed for producing (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with high purity and yield. One common method involves the cyclization of (S)-2-amino-2-methyl-1-propanol with carbon disulfide followed by reaction with formaldehyde under basic conditions.

Comparative Analysis of Similar Compounds

The following table compares (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-Mercaptoacetic AcidThiol CompoundContains a free thiol group; less sterically hindered
Thiazolidine-2-Carboxylic AcidThiazolidineLacks additional methyl groups; simpler structure
4-ThiazolidinoneThiazolidinoneContains a carbonyl instead of a carboxylic acid
2-Thiophenecarboxylic AcidAromatic CarboxylicAromatic ring increases lipophilicity

The presence of three methyl groups in (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid provides increased steric hindrance compared to these similar compounds. This feature may influence its biological activities and interactions with other molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions. For example, analogous thiazolidine derivatives are prepared by reacting D-penicillamine with aldehydes (e.g., 2-pyridine carboxaldehyde) in methanol at 50°C for 2 hours, followed by slow evaporation to yield crystals (40% yield) . Optimization includes adjusting stoichiometry, temperature, and solvent polarity.
  • Key Data :

ReactantsSolventTemperatureTimeYield
D-penicillamine + aldehydeMeOH50°C2 h40%

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Rigaku R-AXIS RAPID diffractometer with MoKα radiation (λ = 0.71075 Å) at 200 K. Data refinement via SHELXL-2013 with hydrogen atoms treated via mixed refinement .
  • Structural Insights :

  • Orthorhombic space group P212121P2_12_12_1, with unit cell parameters a=7.906A˚,b=11.306A˚,c=13.504A˚a = 7.906 \, \text{Å}, b = 11.306 \, \text{Å}, c = 13.504 \, \text{Å}, V=1207.1A˚3V = 1207.1 \, \text{Å}^3, Z=4Z = 4 .
  • The thiazolidine ring adopts an envelope conformation, stabilized by O–H⋯N hydrogen bonds and C–H⋯π interactions, forming layered structures .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

  • Methodology :

  • Chirality : Absolute configuration confirmed via Flack parameter refinement (x=0.01x = 0.01) in SC-XRD .
  • Purity : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for enantiomeric excess and impurity profiling.
  • Spectroscopy : IR confirms functional groups (e.g., C=O stretch at 1570–1591 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazolidine ring) influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., 2-arylthiazolidine-4-carboxylic acids) and testing against target enzymes or cells. For example:

  • Acetylation of the amino group or alkylation of the carboxylic acid enhances lipophilicity and membrane permeability .
  • Derivatives with pyridyl or phenyl substituents show improved coordination chemistry for metal complexes .
    • Key Findings :
DerivativeModificationActivity
2-(Pyridin-2-yl) substitutionEnhanced H-bondingAntibacterial
Hexadecylamide side chainIncreased lipophilicityAnticancer

Q. What challenges arise in resolving conflicting crystallographic data for thiazolidine derivatives?

  • Methodology :

  • Data Contradictions : Discrepancies in hydrogen bonding patterns or unit cell parameters may arise from solvent effects or polymorphism. Use of high-resolution data (Rint<0.020R_{\text{int}} < 0.020) and rigorous refinement protocols (e.g., SHELXL) minimizes errors .
  • Validation : Cross-validate with spectroscopic data (e.g., IR, NMR) and computational modeling (DFT).

Q. How can experimental phasing methods improve structural determination for low-symmetry crystals?

  • Methodology :

  • SHELX Suite : SHELXC/D/E pipelines enable rapid phasing for small molecules and macromolecules using anomalous scattering or twin laws .
  • Case Study : For thiazolidine derivatives, multi-scan absorption correction (ABSCOR) and iterative refinement resolve phase ambiguities in low-symmetry space groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

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